
2-(Aminomethyl)-5-nitroaniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-nitroaniline; dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminomethyl group and a nitro group attached to an aniline derivative.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The starting material, aniline, undergoes nitration to introduce the nitro group at the 5-position, forming 5-nitroaniline.
Aminomethylation: The 5-nitroaniline is then subjected to aminomethylation, where an aminomethyl group is introduced at the 2-position.
Dihydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-5-nitroaniline; dihydrochloride involves large-scale nitration and aminomethylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-(aminomethyl)-5-phenylenediamine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Nitroso Compounds: Formed by the oxidation of the nitro group.
Amines: Resulting from the reduction of the nitro group.
Substituted Anilines: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-(Aminomethyl)-5-nitroaniline; dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-nitroaniline; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
2-(Aminomethyl)-4-nitroaniline: Similar structure but with the nitro group at the 4-position.
3-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.
4-(Aminomethyl)-5-nitroaniline: Different position of the aminomethyl group.
Uniqueness: 2-(Aminomethyl)-5-nitroaniline; dihydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Properties
IUPAC Name |
2-(aminomethyl)-5-nitroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-1-2-6(10(11)12)3-7(5)9;;/h1-3H,4,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDPKOZZMLIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-Methoxyphenyl)-2-{[(pyridin-3-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2992111.png)
![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
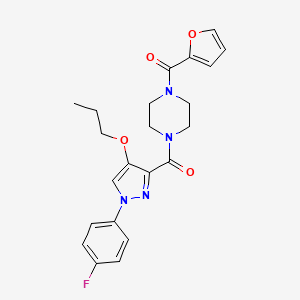
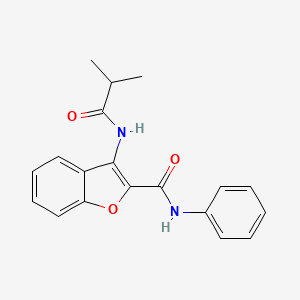
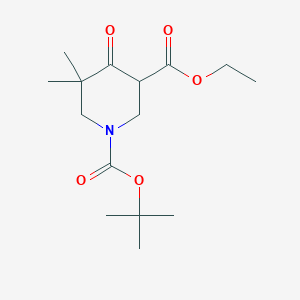
![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2992121.png)
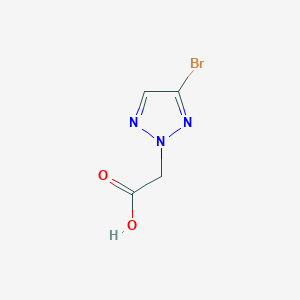
![2-chloro-4-fluoro-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2992123.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)
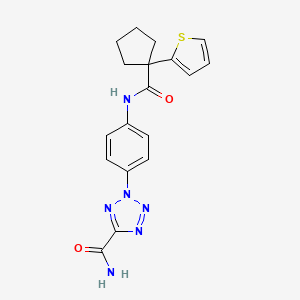
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)
![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)
